molecular formula C16H12Si B3048395 Diphenyldiethynylsilane CAS No. 1675-57-6

Diphenyldiethynylsilane

Cat. No.: B3048395
CAS No.: 1675-57-6
M. Wt: 232.35 g/mol
InChI Key: GXVUNEVBRUNGTK-UHFFFAOYSA-N
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Description

Diphenyldiethynylsilane is an organosilicon compound with the molecular formula C16H12Si It is characterized by the presence of two phenyl groups and two ethynyl groups attached to a silicon atom

Scientific Research Applications

Diphenyldiethynylsilane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyldiethynylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with dimagnesiumdibromoacetylene. This reaction typically requires redistillation at reduced pressure and recrystallization from n-hexane to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require stringent conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Diphenyldiethynylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to silanes with different substituents.

    Substitution: The ethynyl groups in this compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like palladium or platinum are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.

Mechanism of Action

The mechanism by which diphenyldiethynylsilane exerts its effects involves its ability to form stable silicon-carbon bonds. This stability allows it to participate in various chemical reactions, leading to the formation of new compounds with desirable properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    Diphenyldichlorosilane: Similar in structure but with chlorine atoms instead of ethynyl groups.

    Diphenylacetylene: Contains phenyl and ethynyl groups but lacks the silicon atom.

    Tetraphenyldisilane: Features two silicon atoms bonded to phenyl groups.

Uniqueness: Diphenyldiethynylsilane is unique due to the presence of both phenyl and ethynyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

diethynyl(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h1-2,5-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUNEVBRUNGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168298
Record name Diphenyldiethynylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-57-6
Record name Diphenyldiethynylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyldiethynylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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